molecular formula C13H11Br2NO2S B273386 N-benzyl-2,5-dibromobenzenesulfonamide

N-benzyl-2,5-dibromobenzenesulfonamide

Cat. No.: B273386
M. Wt: 405.11 g/mol
InChI Key: HQQJEYMTQJLSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2,5-dibromobenzenesulfonamide is a sulfonamide derivative featuring a benzyl group attached to the sulfonamide nitrogen and bromine atoms at the 2- and 5-positions of the benzene ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H11Br2NO2S

Molecular Weight

405.11 g/mol

IUPAC Name

N-benzyl-2,5-dibromobenzenesulfonamide

InChI

InChI=1S/C13H11Br2NO2S/c14-11-6-7-12(15)13(8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

HQQJEYMTQJLSFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

N-benzyl-2,5-dibromobenzenesulfonamide

  • Core structure : Benzenesulfonamide with bromine at 2- and 5-positions and a benzyl group on the sulfonamide nitrogen.

4-Amino-N-benzyl-3,5-dibromobenzenesulfonamide (Analog 1)

  • Core structure: Similar benzenesulfonamide scaffold but with bromine at 3- and 5-positions and an amino group at the 4-position.

N-benzyl-2,2,2-trifluoroacetamide (Analog 2)

  • Core structure : Trifluoroacetyl group attached to benzylamine.
  • Key difference : The trifluoroacetyl group is a strong electron-withdrawing moiety, distinct from the sulfonamide and bromine substituents in the target compound.

Antimicrobial Activity

  • N-benzyl-2,2,2-trifluoroacetamide (Analog 2): Exhibits antifungal activity with MIC values of 15.62–62.5 μg/mL against Aspergillus flavus, Botrytis cinerea, and other fungi .

Antioxidant and Cytotoxic Properties

  • N-benzyl-2,2,2-trifluoroacetamide (Analog 2) :
    • Antioxidant activity: 78.97% at 1,000 μg/mL (DPPH assay) and 1.352 mM Fe(II)/g (FRAP assay) .
    • Cytotoxicity: IC50 of 100 μg/mL (75.3% activity at 200 μg/mL) .
  • This compound : Bromine’s bulk and electronic effects may alter redox behavior and cytotoxicity compared to trifluoroacetyl analogs.

Molecular Interactions and Docking Studies

  • This compound: Bromine’s steric effects might hinder or enhance binding to similar targets compared to trifluoroacetyl or amino-substituted analogs.

Physicochemical and Spectroscopic Characterization

  • 4-Amino-N-benzyl-3,5-dibromobenzenesulfonamide (Analog 1): NMR data (DMSO-d6) confirms structural integrity, with aromatic protons appearing between 6.5–8.5 ppm and sulfonamide protons at ~2.5–3.5 ppm .
  • This compound: Expected to show distinct NMR shifts due to differences in bromine positioning and absence of an amino group.

Comparative Data Table

Property This compound 4-Amino-N-benzyl-3,5-dibromobenzenesulfonamide N-benzyl-2,2,2-trifluoroacetamide
Substituents 2,5-dibromo, sulfonamide 3,5-dibromo, 4-amino, sulfonamide Trifluoroacetyl
Antifungal MIC (μg/mL) Not reported Not reported 15.62–62.5
Antioxidant Activity Not reported Not reported 78.97% (DPPH), 1.352 mM Fe(II)/g (FRAP)
Cytotoxicity (IC50) Not reported Not reported 100 μg/mL
Molecular Docking Energy Not reported Not reported -7.8 to -8.2 kcal/mol

Research Implications and Gaps

  • The target compound’s bromine substitution pattern may offer advantages in stability and target binding over non-halogenated analogs.
  • Further studies are needed to evaluate its antimicrobial, antioxidant, and cytotoxic profiles, building on insights from structural analogs.
  • Synthetic routes and spectroscopic characterization (e.g., NMR, XRD) should be prioritized to confirm its structure and purity.

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